5-Bromo-2,3-dihydrothiophene 1,1-dioxide
Overview
Description
5-Bromo-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C₄H₅BrO₂S and a molecular weight of 197.05 g/mol . It is a brominated derivative of dihydrothiophene dioxide, characterized by the presence of a bromine atom at the 5-position of the thiophene ring. This compound is used primarily in research and development within the fields of organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2,3-dihydrothiophene 1,1-dioxide can be synthesized through the bromination of 2,3-dihydrothiophene 1,1-dioxide. A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
2,3-Dihydrothiophene 1,1-dioxide+NBS→5-Bromo-2,3-dihydrothiophene 1,1-dioxide
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Scientific Research Applications
5-Bromo-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the sulfone group can engage in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other biological macromolecules, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrothiophene 1,1-dioxide: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromo-2,3-dihydrothiophene 1,1-dioxide: Bromine is positioned differently, affecting its reactivity and applications.
Uniqueness
5-Bromo-2,3-dihydrothiophene 1,1-dioxide is unique due to the specific positioning of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
5-bromo-2,3-dihydrothiophene 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2S/c5-4-2-1-3-8(4,6)7/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIQTIKATBUZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560704 | |
Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56879-03-9 | |
Record name | Thiophene, 5-bromo-2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56879-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90560704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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